molecular formula C16H18N2O3 B11961502 N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 33845-21-5

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11961502
CAS No.: 33845-21-5
M. Wt: 286.33 g/mol
InChI Key: PHVJQPSQVPSJQQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.333 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and an isoindoline-1,3-dione moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of cyclohexylamine with phthalic anhydride to form the intermediate N-cyclohexylphthalimide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its specific combination of a cyclohexyl group and an isoindoline-1,3-dione moiety. This structure imparts distinct chemical properties and potential biological activities that are not observed in its similar compounds.

Properties

CAS No.

33845-21-5

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)

InChI Key

PHVJQPSQVPSJQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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